molecular formula C10H13BrO B8496553 2-(3-(2-Bromoethyl)phenyl)ethanol

2-(3-(2-Bromoethyl)phenyl)ethanol

Cat. No.: B8496553
M. Wt: 229.11 g/mol
InChI Key: AQHLULSSIXWRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(2-Bromoethyl)phenyl)ethanol is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-[3-(2-bromoethyl)phenyl]ethanol

InChI

InChI=1S/C10H13BrO/c11-6-4-9-2-1-3-10(8-9)5-7-12/h1-3,8,12H,4-7H2

InChI Key

AQHLULSSIXWRHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CCBr)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2,2′-(1,3-phenylene)diethanol (step c) (1.03 kg, 6.22 mol, 1.0 equiv.) in toluene (13.49 L, 15.0 vols) and 48% HBr (1.44 L, 12.75 mol, 2.05 equiv.) was heated at 87° C. for 14 h. Additional 48% w/w HBr (0.35 L 3.11 mol, 0.5 equiv.) was charged and the mixture was stirred at reflux for a further 24 h. The mixture was cooled to ambient and the layers were separated. The organic layer was concentrated to afford 1.39 kg of material. The purification was split into two equal batches of 800 g. The crude meta-bromoalcohol (800 g) was dissolved in DCM (1.6 L, 2 vols w.r.t. the mass of crude material) and charged to a dry pad of silica gel (3.6 kg, 4 wt equiv.). The pad was eluted with 10% IPAc/Heptane (16 L) to remove the fast running impurities then 50% IPAc/Heptane (20 L) to wash off the product. The product containing fractions from each of the silica pads were combined, concentrated at 40-45° C. and then dried to constant weight to afford 1.32 kg (81% Th.) of meta-bromoalcohol as a pale yellow oil.
Quantity
1.03 kg
Type
reactant
Reaction Step One
Name
Quantity
1.44 L
Type
reactant
Reaction Step One
Quantity
13.49 L
Type
solvent
Reaction Step One
Name
Quantity
0.35 L
Type
reactant
Reaction Step Two

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